2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl-
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Overview
Description
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- is a complex organic compound with a unique structure that combines a benzoxazolone core with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzoxazolone Core: This is usually achieved through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a carbonyl compound.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Moiety: This step involves the reaction of the benzoxazolone intermediate with a piperazine derivative, often under basic conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as ethanol or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Benzoxazolone: The parent compound without the additional functional groups.
5-Chloro-2(3H)-Benzoxazolone: A simpler derivative with only the chlorine atom.
6-(1-Hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl-2(3H)-Benzoxazolone: A closely related compound with slight structural variations.
Uniqueness
2(3H)-Benzoxazolone, 5-chloro-6-(1-hydroxy-2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-3-methyl- is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
132634-41-4 |
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Molecular Formula |
C21H24ClN3O4 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
5-chloro-6-[1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H24ClN3O4/c1-23-17-12-15(22)14(11-20(17)29-21(23)27)18(26)13-24-7-9-25(10-8-24)16-5-3-4-6-19(16)28-2/h3-6,11-12,18,26H,7-10,13H2,1-2H3 |
InChI Key |
DFFQJMBSOICISI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)Cl)C(CN3CCN(CC3)C4=CC=CC=C4OC)O)OC1=O |
Origin of Product |
United States |
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